N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 2,3-dimethylphenol: The benzylated pyrazole is then reacted with 2,3-dimethylphenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)butanamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2,3-dimethylphenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-7-11-19(16(15)2)26-17(3)21(25)23-20-12-13-22-24(20)14-18-9-5-4-6-10-18/h4-13,17H,14H2,1-3H3,(H,23,25) |
InChI Key |
QNDCOZLJEWIYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3)C |
Origin of Product |
United States |
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